molecular formula C17H21F3N2O2S B3012549 1-(3-(phenylthio)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1226439-44-6

1-(3-(phenylthio)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No.: B3012549
CAS No.: 1226439-44-6
M. Wt: 374.42
InChI Key: YDRSZZANBWZNLK-UHFFFAOYSA-N
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Description

1-(3-(phenylthio)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(phenylthio)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a thiophenol derivative.

    Attachment of the Trifluoroethyl Group: The trifluoroethyl group is often introduced through a nucleophilic substitution reaction using a trifluoroethyl halide.

    Final Coupling Reaction: The final step involves coupling the intermediate with a suitable carboxylic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(phenylthio)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(phenylthio)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(phenylthio)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The phenylthio group may interact with proteins or enzymes, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(phenylthio)propanoyl)piperidine-4-carboxamide: Lacks the trifluoroethyl group, which may affect its lipophilicity and biological activity.

    N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide: Lacks the phenylthio group, which may reduce its ability to interact with certain molecular targets.

Uniqueness

1-(3-(phenylthio)propanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is unique due to the presence of both the phenylthio and trifluoroethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research.

Properties

IUPAC Name

1-(3-phenylsulfanylpropanoyl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O2S/c18-17(19,20)12-21-16(24)13-6-9-22(10-7-13)15(23)8-11-25-14-4-2-1-3-5-14/h1-5,13H,6-12H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRSZZANBWZNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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